2-(4-FLUOROPHENYL)-5-(3-NITROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZIN-7-ONE
Overview
Description
2-(4-Fluorophenyl)-5-(3-nitrophenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one is a heterocyclic compound that belongs to the class of triazolothiazines. This compound is characterized by the presence of a triazole ring fused with a thiazine ring, along with fluorophenyl and nitrophenyl substituents. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-5-(3-nitrophenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes in the presence of a suitable catalyst . This one-pot synthesis is efficient and operationally simple, providing facile access to the desired triazolothiazine derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5-(3-nitrophenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-5-(3-nitrophenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-5-(3-nitrophenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may act as an inhibitor of histone acetyltransferase PCAF, thereby affecting gene expression and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-c]quinazolines: These compounds share a similar triazole ring system and have been investigated for their anticancer activity.
1,2,4-Triazolo[4,3-a]pyridines: These compounds also contain a triazole ring and have been synthesized using similar methods.
Uniqueness
2-(4-Fluorophenyl)-5-(3-nitrophenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one is unique due to its specific combination of fluorophenyl and nitrophenyl substituents, which may confer distinct biological and chemical properties. Its potential as a bioactive molecule and its versatility in various chemical reactions make it a valuable compound for scientific research.
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN4O3S/c18-12-6-4-10(5-7-12)16-19-17-21(20-16)15(23)9-14(26-17)11-2-1-3-13(8-11)22(24)25/h1-8,14H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRLSMXHPCPUNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=NC(=NN2C1=O)C3=CC=C(C=C3)F)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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